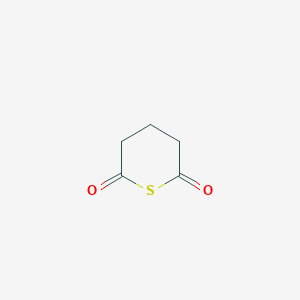

Glutaric thioanhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

168280-79-3 |

|---|---|

Molecular Formula |

C5H6O2S |

Molecular Weight |

130.17 g/mol |

IUPAC Name |

thiane-2,6-dione |

InChI |

InChI=1S/C5H6O2S/c6-4-2-1-3-5(7)8-4/h1-3H2 |

InChI Key |

NBBVRYZBMOUJLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)SC(=O)C1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Glutaric Thioanhydride

Direct Synthesis from Glutaroyl Derivatives

A direct and efficient route to glutaric thioanhydride involves the use of glutaroyl chloride as the starting material.

Synthesis from Glutaryl Chloride

The reaction of glutaryl chloride with a sulfur-transfer reagent provides a straightforward method for the synthesis of this compound. lookchem.commolaid.com One documented procedure involves the use of lithium aluminum hydrosulfide (B80085) (LiAlHSH). lookchem.com This reagent effectively replaces the chlorine atoms of the acyl chloride with sulfur, leading to the formation of the cyclic thioanhydride. lookchem.com This method has been noted for its utility in synthesizing various diacyl sulfides. lookchem.commolaid.com

Conversion Pathways from Cyclic Anhydrides

A common and practical approach to synthesizing thioanhydrides is through the conversion of their corresponding cyclic anhydrides. This involves the replacement of the oxygen atom in the anhydride (B1165640) ring with a sulfur atom.

Reaction with Sulfide (B99878) Reagents

The conversion of glutaric anhydride to its thio-derivative is often accomplished using specific sulfiding agents.

Phosphorus Pentasulfide (P₄S₁₀): Historically, phosphorus pentasulfide has been a reagent of choice for thionation reactions, capable of converting carbonyl groups into thiocarbonyls. researchgate.netredalyc.org This method has been applied to the synthesis of various nitriles from amides, demonstrating the reagent's ability to exchange sulfur for oxygen. redalyc.org

Lawesson's Reagent: A milder and often more efficient alternative to phosphorus pentasulfide is Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. organic-chemistry.orgenamine.net This reagent is widely used for the thionation of ketones, esters, and amides to their corresponding thio-analogs. organic-chemistry.orgenamine.netchemdad.com Its application in the synthesis of thioanhydrides from anhydrides is a known and practiced method. researchgate.net

Sodium Sulfide: The reaction of cyclic anhydrides with sodium sulfide presents another pathway to thioanhydrides. benthamscience.com Research has shown that the stoichiometry of this reaction is crucial; a 2:1 molar ratio of cyclic anhydride to sodium sulfide yields the thioanhydride along with the corresponding dicarboxylate. researchgate.net This method has been effective for producing various four- to seven-membered ring thioanhydrides. researchgate.net

Optimization of Reaction Conditions and Yield

The efficiency of the conversion of cyclic anhydrides to thioanhydrides is highly dependent on the reaction conditions. For the reaction involving sodium sulfide, careful re-examination of the stoichiometry has been shown to lead to yields approaching the theoretical maximum. researchgate.net The mechanistic pathway for this reaction has also been investigated, providing a basis for its optimization. researchgate.net In the case of itaconic anhydride, however, the reaction with sodium sulfide was found to result in isomerization to citraconic anhydride rather than the formation of the expected thioanhydride, highlighting the substrate-dependent nature of this transformation. benthamscience.com

Emerging Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. nih.gov In the context of thioanhydride synthesis, this translates to exploring alternative reaction conditions and reagents that minimize waste and energy consumption.

One such approach is the use of ultrasound irradiation, which has been successfully applied to the synthesis of various sulfur-containing heterocycles. tandfonline.com This technique often leads to higher yields, greater purity, and simpler workups compared to conventional heating methods. tandfonline.com While not yet specifically documented for this compound, the principles of sonochemistry represent a promising avenue for future synthetic optimization.

Furthermore, the development of one-pot, multi-component reactions is a key aspect of green chemistry. researchgate.netacs.org The synthesis of sequence-controlled polymers utilizing cyclic thioanhydrides, diacrylates, and diols in a metal-free, atom-economical step polymerization exemplifies this trend. nih.gov These advanced strategies, focused on efficiency and sustainability, are likely to shape the future of this compound synthesis.

Iii. Advanced Spectroscopic and Structural Characterization of Glutaric Thioanhydride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy would be instrumental in elucidating the structure of glutaric thioanhydride by providing information on the number of different types of protons, their chemical environments, and their proximity to one another. A hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) protons of the six-membered ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would offer critical insights into the molecule's conformation and the electronic effects of the adjacent thioanhydride functional group. However, specific experimental ¹H NMR data for this compound are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would be expected to display distinct signals for the carbonyl carbons and the methylene carbons of the ring. The chemical shifts of the carbonyl carbons would be particularly indicative of the thioester environment. Analysis of the ¹³C NMR spectrum would confirm the number of unique carbon atoms and provide valuable data on their hybridization and electronic state. At present, experimentally determined ¹³C NMR data for this compound have not been found in public databases.

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. For a crystalline or amorphous solid sample of this compound, ssNMR could provide information about molecular packing, intermolecular interactions, and conformational polymorphism. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra. Research findings from solid-state NMR studies of this compound are not currently available.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can provide a molecular fingerprint for identification and structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibrations of the thioanhydride group. The positions of these bands would be sensitive to the ring strain and the electronic nature of the sulfur atom. Other significant bands would include C-H stretching and bending vibrations of the methylene groups. While general spectral regions for cyclic thioanhydrides have been discussed in the literature, specific, experimentally verified FTIR spectra for this compound are not documented.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be valuable for identifying the C-S bond stretching vibrations, which are often weak in FTIR spectra. The carbonyl stretching vibrations would also be observable and could provide information to corroborate FTIR data. A comprehensive Raman spectrum for this compound has not been located in the available scientific literature.

Mass Spectrometry Techniques for Molecular and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, detailed information about its composition and fragmentation pathways can be obtained.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. While specific LC-MS studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of the technique allow for a theoretical application.

In a typical LC-MS analysis, a solution containing this compound would be injected into an LC system. A reversed-phase column would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to facilitate protonation. The gradient elution, where the proportion of the organic solvent is gradually increased, would ensure the efficient separation of this compound from any impurities or other components in the sample.

Following its elution from the LC column, the analyte would enter the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and suitable ionization technique for a molecule like this compound. In positive ion mode, the molecule would likely be detected as a protonated molecule [M+H]⁺. In a study by Koketsu and colleagues, the mass of this compound was determined using mass spectrometry, which serves as a foundational piece of data for any LC-MS analysis electronicsandbooks.com. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For this compound (C₅H₆O₂S), the exact mass can be calculated and compared with the experimental value for unambiguous identification.

The data obtained from an LC-MS experiment would include a chromatogram showing the retention time of this compound and a mass spectrum confirming its molecular weight.

Table 1: Illustrative LC-MS Data for this compound

| Parameter | Expected Value/Characteristic |

| Retention Time | Dependent on specific column and mobile phase conditions |

| Ionization Mode | Electrospray Ionization (ESI) |

| Detected Ion (Positive Mode) | [M+H]⁺ |

| Exact Mass of [M+H]⁺ | 131.0218 |

| High-Resolution MS Result | Confirms elemental composition of C₅H₇O₂S⁺ |

This table is illustrative and based on the expected behavior of this compound in an LC-MS system. Actual retention times would need to be determined experimentally.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of providing elemental and molecular information from the uppermost layers of a solid sample. researchgate.netresearchgate.net There are no specific SIMS studies found in the literature for this compound. However, the application of this technique can be described theoretically.

In a hypothetical SIMS experiment, a solid sample of this compound would be bombarded with a primary ion beam (e.g., Ga⁺, Cs⁺, or a cluster ion source like Au₃⁺) under high vacuum. researchgate.net This bombardment sputters secondary ions from the sample surface, which are then analyzed by a mass spectrometer. researchgate.net

Static SIMS, which uses a very low primary ion dose, would be the preferred mode to analyze the molecular structure of this compound without causing significant fragmentation and damage to the sample surface. The resulting mass spectrum would be expected to show the parent molecular ion, as well as characteristic fragment ions. The high sensitivity of SIMS allows for the analysis of very small sample quantities, potentially even monolayers. researchgate.net

Dynamic SIMS, which uses a higher primary ion dose, could be used for depth profiling to analyze the distribution of elements and molecular fragments as a function of depth into the sample.

Table 2: Potential Ions in a Static SIMS Analysis of this compound

| Ion | Formula | Potential Information |

| [M]⁺ or [M]⁻ | C₅H₆O₂S | Molecular Ion |

| [M+H]⁺ or [M-H]⁻ | C₅H₇O₂S⁺ or C₅H₅O₂S⁻ | Quasi-molecular Ion |

| Characteristic Fragments | e.g., C₄H₅O₂⁺, C₅H₆OS⁺ | Structural Fragments |

| Elemental Ions | C⁺, H⁺, O⁺, S⁺ | Elemental Composition |

This table represents a theoretical expectation of ions that could be observed in a SIMS analysis of this compound.

Advanced X-ray Spectroscopic Methods for Elemental and Chemical State Analysis

X-ray spectroscopy techniques are invaluable for probing the elemental composition and the local chemical and electronic structure of this compound. These methods utilize the interaction of X-rays with the core electrons of the atoms in the molecule.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. While no specific XPS studies on this compound are available, the expected spectra can be predicted based on its molecular structure.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of each element and is also sensitive to the chemical environment of the atom.

For this compound (C₅H₆O₂S), XPS would be expected to show peaks corresponding to the C 1s, O 1s, and S 2p core levels. The high-resolution spectrum of the C 1s region would likely show multiple components due to the different chemical environments of the carbon atoms: the carbonyl carbons (C=O) would have a higher binding energy than the aliphatic carbons (-CH₂-). Similarly, the O 1s peak would correspond to the oxygen atoms in the carbonyl groups. The S 2p spectrum would provide information about the sulfur atom in the thioanhydride ring.

Table 3: Predicted XPS Binding Energies for this compound

| Core Level | Functional Group | Expected Binding Energy Range (eV) |

| C 1s | -C H₂- | ~285.0 |

| C 1s | -C =O | ~288.0 - 289.0 |

| O 1s | C=O | ~532.0 - 533.0 |

| S 2p | C-S -C | ~163.0 - 165.0 |

These are approximate binding energy ranges and can be influenced by factors such as sample charging and the specific instrument calibration.

X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the electronic structure and local geometry of a specific element in a molecule. This technique is particularly useful for probing the unoccupied electronic states.

In a XANES experiment on this compound, the X-ray energy is tuned across the absorption edge of one of the constituent elements (e.g., the S K-edge or O K-edge). The resulting spectrum shows features that correspond to the excitation of a core electron to unoccupied molecular orbitals.

The S K-edge XANES spectrum of this compound would be sensitive to the oxidation state and coordination environment of the sulfur atom. The features in the pre-edge and main edge regions of the spectrum could be correlated with transitions to specific unoccupied orbitals, such as σ(S-C) and π(C=O) orbitals that have some sulfur character.

Similarly, the O K-edge XANES spectrum would provide information about the unoccupied orbitals associated with the carbonyl groups. The prominent feature would likely be a sharp resonance corresponding to the transition of an O 1s electron to the π*(C=O) antibonding orbital.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique used to determine the local atomic structure around a specific element. It provides information on bond distances, coordination numbers, and the identity of neighboring atoms.

The EXAFS region of the X-ray absorption spectrum consists of oscillations that occur at energies above the absorption edge. These oscillations arise from the interference between the outgoing photoelectron wave and the waves that are backscattered from neighboring atoms.

For this compound, an EXAFS experiment at the S K-edge would allow for the determination of the S-C bond distance within the thioanhydride ring. By analyzing the frequency and amplitude of the EXAFS oscillations, the distance to the nearest carbon neighbors of the sulfur atom can be precisely calculated. This technique could also provide information about the coordination number of the sulfur atom, which in this case is expected to be two (bonded to two carbon atoms).

Table 4: Structural Parameters Obtainable from S K-edge EXAFS of this compound

| Parameter | Description | Expected Value |

| Coordination Number (N) | Number of nearest neighbor atoms to the sulfur atom | 2 (Carbon atoms) |

| Interatomic Distance (R) | S-C bond length | To be determined experimentally |

| Debye-Waller Factor (σ²) | Mean square displacement of the interatomic distance | To be determined experimentally |

The precise values for the interatomic distance and Debye-Waller factor would need to be determined through experimental EXAFS data analysis and fitting.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a powerful tool for studying radical species, transition metal complexes, and defects in materials. For a molecule like this compound, which in its ground state does not possess unpaired electrons, direct analysis by EPR would not yield a signal.

However, EPR could be a valuable technique under specific circumstances:

Radical Formation: If this compound were to be subjected to conditions that induce radical formation, such as UV irradiation or reaction with a radical initiator, EPR could be used to detect and characterize the resulting radical species. The hyperfine coupling constants and g-factor obtained from the EPR spectrum would provide detailed information about the electronic structure and the environment of the unpaired electron.

Polymerization and Doping: In the context of polymers derived from this compound, EPR could be used to study charge carriers (polarons and bipolarons) if the polymer is doped to a conductive state. This is a common application in the study of conducting polymers, such as polythiophenes. Time-resolved EPR could also provide insights into the dynamics of photoinduced charge separation in blends of such polymers with other materials.

As there are no specific EPR studies on this compound, a representative data table cannot be generated.

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are fundamental for visualizing the morphology and microstructure of materials at the nanoscale.

TEM provides high-resolution, two-dimensional images of the internal structure of a sample. Electrons are transmitted through an ultrathin specimen, allowing for the visualization of features such as crystal lattices, grain boundaries, and the morphology of nanoparticles or polymer domains.

For this compound, which is a crystalline solid at room temperature, TEM could theoretically be used to study its crystal structure and defects. However, sample preparation would be challenging, likely requiring techniques like ultramicrotomy of a resin-embedded sample.

In the context of materials derived from this compound, such as polythioanhydrides, TEM would be invaluable for:

Visualizing Nanostructures: Observing the morphology of nanoparticles, nanofibers, or thin films.

Assessing Crystallinity: High-resolution TEM (HR-TEM) can reveal crystalline domains within a polymer matrix.

Characterizing Polymer Blends and Composites: Determining the phase separation and the dispersion of fillers within a polymer matrix derived from this compound.

Due to the absence of direct TEM studies on this compound, a data table of its microstructural features is not available.

SEM provides three-dimensional-like images of the surface topography of a sample. A focused beam of electrons is scanned across the surface, and the resulting signals are used to create an image. SEM is widely used to study the surface morphology, texture, and particle size and shape.

For this compound crystals, SEM could be used to:

Examine Crystal Habit: Visualize the external shape and faceting of the crystals.

Determine Particle Size Distribution: Analyze the size and distribution of crystalline powders.

Observe Surface Features: Identify any surface defects or growth patterns on the crystals.

For polymers and other materials synthesized using this compound, SEM is a standard characterization tool to assess surface morphology, porosity, and the structure of fractures. For instance, in molecularly imprinted polymers, SEM is used to compare the surface structure of the imprinted polymer with that of a non-imprinted polymer.

As no specific SEM studies on this compound have been found, a data table detailing its surface morphology cannot be presented.

Iv. Reaction Mechanisms and Reactivity of Glutaric Thioanhydride

Ring-Opening Reaction Mechanisms

The fundamental reaction of glutaric thioanhydride is the opening of its six-membered ring. This process is initiated by the attack of a nucleophile on one of the electrophilic carbonyl carbons. The strain in the cyclic structure contributes to its reactivity, making it susceptible to such attacks. fiveable.me

The ring-opening of this compound proceeds via nucleophilic acyl substitution. byjus.comyoutube.com This reaction involves a nucleophile attacking one of the carbonyl carbons, leading to the cleavage of the carbon-sulfur bond within the ring. A variety of neutral nucleophiles, such as amines, can initiate this process. nih.govlibretexts.org

The general pathway begins with the nucleophile attacking a carbonyl carbon, which pushes the pi-bonding electrons onto the oxygen atom, forming a tetrahedral intermediate. youtube.com This intermediate is transient and collapses to reform the carbonyl double bond. In this process, the carbon-sulfur bond is broken, displacing the thiol portion as a leaving group, which is subsequently protonated to yield a thioacid. nih.gov For instance, the reaction with amines affords amides that are functionalized with a thioacid group. nih.gov

Table 1: Common Nucleophiles in Ring-Opening Reactions

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Amines | Primary or Secondary Amine | Amide and Thioacid |

| Alcohols | Methanol (B129727), Ethanol | Ester and Thioacid |

The mechanism of nucleophilic acyl substitution on anhydrides, which serves as a model for thioanhydrides, involves a two-step addition-elimination process. masterorganicchemistry.com

Nucleophilic Addition: A nucleophile adds to one of the electrophilic carbonyl carbons of the thioanhydride ring. This leads to the formation of a tetrahedral intermediate where the original sp² hybridized carbonyl carbon becomes sp³ hybridized. youtube.com

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses. The carbonyl double bond reforms, and in doing so, it eliminates the most stable leaving group. For this compound, this results in the cleavage of the acyl-sulfur bond, opening the ring and generating a product with a terminal thioacid. nih.gov

This addition-elimination sequence is the characteristic pathway for nucleophilic acyl substitution reactions. masterorganicchemistry.com The equilibrium of the reaction favors the direction that produces the weaker base; in the case of ring-opening with an amine, the resulting thioacid is a stable entity. nih.govmasterorganicchemistry.com

This compound's reactivity can be compared with its oxygen analog, glutaric anhydride (B1165640). Generally, acid anhydrides are more reactive than esters but less reactive than acyl chlorides. quora.comlibretexts.org The reactivity is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group. libretexts.org

In acid anhydrides, the leaving group upon nucleophilic attack is a carboxylate anion. quora.com In thioanhydrides, the leaving group is a thiocarboxylate. The difference in electronegativity between oxygen and sulfur, as well as the strength of the C-O versus C-S bond, influences the reactivity. The presence of ring strain in cyclic anhydrides and thioanhydrides enhances their reactivity compared to their acyclic counterparts. fiveable.me While both are highly susceptible to nucleophilic attack, the precise reactivity differences depend on the specific nucleophile and reaction conditions. libretexts.orglibretexts.org

Multicomponent Coupling Reactions Involving this compound

This compound and other cyclic thioanhydrides are valuable reagents in multicomponent coupling reactions, where multiple reactants combine in a single operation to form a complex product. nih.gov

In these reactions, the cyclic thioanhydride acts as a "linchpin," a central component that connects two or more other molecules. nih.govnih.gov The process begins with the ring-opening of the thioanhydride by a nucleophile, such as an amine. This initial reaction unmasks a new functional group—the thioacid—which can then participate in a subsequent reaction with another component. nih.gov

This strategy allows for the rapid and efficient assembly of complex molecular structures from simple starting materials. The thioanhydride serves to bridge two different components in a sequential and controlled manner. nih.gov

The key to the utility of this compound in multicomponent reactions is the in-situ formation of a thioacid intermediate. nih.gov Following the initial ring-opening by an amine, an amide functionalized with a thioacid is generated. This thioacid is a reactive species that can be trapped by an electrophile. nih.gov

For example, the thioacid intermediate can react with electron-deficient azides or 2,4-dinitrobenzenesulfonamides to form new carbon-nitrogen bonds, completing the three-component coupling sequence. This approach leverages the unique reactivity of the thioacid, which is generated directly from the stable and easily handled thioanhydride precursor. nih.gov

Catalytic Processes in Reactions of this compound

Catalysis plays a pivotal role in controlling the rate and selectivity of reactions involving this compound. Both homogeneous and heterogeneous catalysts are employed to facilitate its transformation into various derivatives.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions due to the well-defined nature of the active sites. wikipedia.orgfiveable.me Transition metal complexes and acid/base catalysts are primary examples of homogeneous catalysts applicable to this compound reactions. wikipedia.orgslideshare.net

Proton acids, for instance, can catalyze the hydrolysis of anhydrides by protonating a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. wikipedia.orgviu.ca Studies on acetic anhydride hydrolysis have shown that strong acids like hydrochloric acid can significantly accelerate the reaction rate. researchgate.net Similarly, Lewis acids can coordinate to the carbonyl oxygen to activate the thioanhydride.

Transition metal complexes are extensively used for various organic transformations and can be applied to reactions of this compound. fiveable.melibretexts.org For example, organometallic complexes could facilitate reductive ring-opening or coupling reactions. While homogeneous catalysts offer excellent performance, their separation from the reaction product can be challenging and costly, which is a notable drawback. fiveable.meyoutube.com

Table 1: Examples of Homogeneous Catalytic Approaches Potentially Applicable to this compound

| Catalyst Type | Example | Potential Reaction with this compound | Mechanism of Action |

| Brønsted Acid | Hydrochloric Acid (HCl) | Hydrolysis, Alcoholysis | Protonation of the carbonyl oxygen increases electrophilicity. wikipedia.orgresearchgate.net |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Friedel-Crafts Acylation | Coordination to the carbonyl oxygen activates the acyl group. |

| Organometallic Complex | Wilkinson's Catalyst | Reductive Cleavage | Oxidative addition and reductive elimination sequence. wikipedia.org |

| Organocatalyst | Tertiary Amines | Ring-opening Polymerization | Nucleophilic attack on the carbonyl carbon to initiate polymerization. rsc.org |

Heterogeneous catalysts exist in a different phase from the reactants, which is typically a solid catalyst in a liquid or gas phase reaction. sigmaaldrich.com Their primary advantage is the ease of separation from the reaction mixture, allowing for simple recovery and recycling, which aligns with the principles of green chemistry. mdpi.commdpi.com

For reactions involving dicarboxylic acids and their derivatives, solid acid catalysts are particularly relevant. Ion-exchange resins like Amberlyst have been effectively used. For instance, the kinetic behavior of the esterification of glutaric acid with methanol has been studied using Amberlyst 35 as a catalyst. researchgate.net Such solid acid catalysts could readily be applied to the alcoholysis of this compound to produce monoesters of thioglutaric acid. Another resin, Amberlyst® A21, has proven to be an excellent recyclable catalyst for thia-Michael reactions, demonstrating the utility of such polymers in organo-sulfur chemistry. mdpi.com

These solid catalysts provide an active surface where reactants can adsorb, react, and then desorb, facilitating the chemical transformation. sigmaaldrich.comyoutube.com

Table 2: Heterogeneous Catalysts and Their Relevance to this compound Reactions

| Catalyst | Catalyst Type | Relevant Reaction | Key Findings |

| Amberlyst 35 | Solid Acid (Ion-Exchange Resin) | Esterification of Glutaric Acid | Effective in catalyzing the reaction with methanol; reaction rate increases with temperature. researchgate.net |

| Amberlyst® A21 | Solid Base (Ion-Exchange Resin) | Thia-Michael Addition | Highly efficient, solvent-free conditions, catalyst reusable for multiple cycles. mdpi.commdpi.com |

| TiO₂ (reduced) | Metal Oxide | Reduction of Glutaric Acid | On reduced surfaces, glutaric acid can be reduced to the corresponding dialdehyde (B1249045) and dialcohol. nih.gov |

This compound is a meso compound, meaning it is achiral but contains stereocenters. This structure makes it an ideal substrate for asymmetric catalysis, specifically through desymmetrization. In such a reaction, a chiral catalyst selectively reacts with one of the two equivalent carbonyl groups, leading to the formation of a chiral, enantioenriched product.

The asymmetric ring-opening of cyclic anhydrides and other meso compounds like epoxides is a powerful strategy in organic synthesis. mdpi.com For example, the copolymerization of epoxides and cyclic anhydrides can be catalyzed by bifunctional dinuclear complexes to yield isotactic polyesters with controlled stereochemistry. researchgate.net Similarly, organocatalysts have been explored for the ring-opening copolymerization of anhydrides, highlighting a metal-free approach to creating chiral polymers. rsc.org

In the context of this compound, a chiral alcohol, amine, or thiol, in the presence of a suitable chiral catalyst, could selectively attack one of the two enantiotopic carbonyl groups. This would result in a ring-opened product with a newly formed stereocenter, providing access to valuable chiral building blocks.

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for elucidating reaction mechanisms, identifying rate-limiting steps, and optimizing reaction conditions. For this compound, such studies would likely focus on its reactions with common nucleophiles like water (hydrolysis) or alcohols (alcoholysis).

The rate of a chemical reaction is typically expressed as the change in concentration of a reactant or product per unit of time. researchgate.net For reactions like the hydrolysis of anhydrides, the rate can be monitored using various techniques, including spectroscopy (FTIR, UV-Vis), calorimetry, and pH measurements. researchgate.netetsu.eduflvc.org Calorimetry, for instance, can follow the progress of the highly exothermic hydrolysis of acetic anhydride by measuring the heat generated over time. lookchem.com

The reaction of this compound with a nucleophile proceeds via a two-step addition-elimination mechanism. viu.cachemistrysteps.com

Addition Step: The nucleophile attacks one of the carbonyl carbons to form a tetrahedral intermediate.

Elimination Step: The intermediate collapses, breaking the C-S bond and releasing a thiocarboxylate leaving group.

A rate law, an equation that links the reaction rate with the concentrations of reactants, can be determined experimentally. For the hydrolysis of acetic anhydride, the reaction often follows a second-order rate law, being first-order in both the anhydride and water. researchgate.net

Table 3: Hypothetical Kinetic Data for this compound Hydrolysis This table illustrates how initial reaction rates might be determined from concentration data. The values are for illustrative purposes only.

| Time (s) | [this compound] (M) | Calculated Rate (M/s) over Interval |

|---|---|---|

| 0 | 0.100 | - |

| 10 | 0.085 | 0.0015 |

| 20 | 0.073 | 0.0012 |

The kinetics of this compound reactions are significantly influenced by various experimental conditions.

Temperature: Increasing the reaction temperature generally increases the reaction rate. As demonstrated in the esterification of glutaric acid, higher temperatures lead to a faster approach to equilibrium. researchgate.net The relationship between temperature and the rate constant is described by the Arrhenius equation. flvc.org

Concentration: The rate of reaction is dependent on the concentration of the reactants, as defined by the rate law. For a bimolecular reaction, increasing the concentration of either the thioanhydride or the nucleophile will increase the reaction rate.

Catalyst: The presence and concentration of a catalyst can dramatically alter the reaction rate. For acid-catalyzed hydrolysis of acetic anhydride, the rate constant increases linearly with the concentration of the strong acid catalyst. researchgate.net

Solvent: The solvent can affect reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. Studies on acetic anhydride hydrolysis in water-acetone co-solvent systems show that the solvent composition can change the rate by orders of magnitude. etsu.edu

Phase Behavior: The solubility of reactants can impact kinetics. Anhydride hydrolysis can be inhibited by phase separation, where the anhydride forms droplets that are less accessible to water. researchgate.net The hydrolysis rate in such cases becomes limited by the anhydride's solubility in the aqueous phase. researchgate.net

Transition State Analysis in this compound Reactions

Transition state analysis provides crucial insights into the energetics and pathways of chemical reactions involving this compound. By examining the transition state, which is the highest energy point along the reaction coordinate, chemists can understand the feasibility and kinetics of a reaction. wikipedia.org This analysis is often performed using computational methods, such as Density Functional Theory (DFT), which can model the geometry and energy of the transition state structure. nih.gov

Theoretical studies, particularly on analogous cyclic thioanhydrides like succinic thioanhydride, offer a framework for understanding the transition states in this compound reactions. nih.gov For instance, in reactions such as the coupling of an alcohol and an acrylate (B77674), the reaction proceeds through distinct transition states. nih.gov

A common reaction pathway for cyclic thioanhydrides involves nucleophilic attack on one of the carbonyl carbons. In a representative reaction, such as the DBU-catalyzed addition of an alcohol, the process can be broken down into key steps, each with an associated transition state and energy barrier. nih.gov

Table 1: Calculated Free Energies for a Model Thioanhydride Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

| S1 | Oxygen anion from DBU-catalyzed deprotonation | 1.63 |

| TS1 | Transition state for nucleophilic attack on the carbonyl group | 18.44 |

| S2 | Thioester anion intermediate | -3.61 |

| TS2 | Transition state for nucleophilic attack on the acrylate C=C bond | 15.67 |

| S3 | Negatively charged intermediate | 5.22 |

| S4 | Final three-component addition product | -12.2 |

This data is based on a model reaction with succinic thioanhydride, ethanol, and methyl acrylate and serves as an illustrative example for the reactivity of cyclic thioanhydrides. nih.gov

The geometry of the transition state is also a key area of investigation. For instance, in enzymatic reactions involving thioesters, the transition state is often stabilized by an "oxyanion hole," where functionalities in the active site form hydrogen bonds with the developing negative charge on the thioester oxygen. nih.gov This stabilization lowers the activation energy of the reaction. nih.gov While non-enzymatic reactions of this compound lack this specific protein environment, the principles of stabilizing charge development in the transition state remain relevant.

Understanding the vibrational dynamics of the activated complex at the transition state allows for the theoretical prediction of reaction rate constants, which can be compared with experimental kinetic data. libretexts.org The study of kinetic isotope effects, where an atom is replaced by its heavier isotope, can also provide experimental evidence about the structure of the transition state. ox.ac.uk

Vi. Computational Chemistry and Theoretical Investigations of Glutaric Thioanhydride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a versatile tool in chemistry for studying reaction mechanisms, calculating thermodynamic properties, and predicting spectroscopic data with a good balance between accuracy and computational cost.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving glutaric thioanhydride. By identifying transition states and intermediates, researchers can elucidate detailed reaction pathways. For instance, the aminolysis or hydrolysis of the thioanhydride ring can be modeled to understand the factors governing its reactivity and selectivity.

Theoretical studies on analogous cyclic anhydrides have shown that DFT can effectively model the nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent ring-opening. nih.gov The selectivity of these reactions, particularly whether the attack occurs at one carbonyl group over the other in unsymmetrically substituted analogs, can be rationalized by analyzing the partial charges on the atoms and the energies of the transition states. dntb.gov.ua For this compound, DFT could be employed to study its reactions with various nucleophiles, predicting the regioselectivity and stereoselectivity of such transformations. rsc.org

A hypothetical DFT study on the reaction of this compound with an amine could reveal the preferred site of attack and the stereochemical outcome of the reaction, providing valuable information for synthetic applications.

A key application of DFT is the quantitative prediction of reaction kinetics and thermodynamics. By calculating the energies of reactants, transition states, and products, the activation energy barrier (Ea) and the reaction free energy (ΔG) can be determined. libretexts.org These parameters are crucial for understanding the feasibility and rate of a chemical process.

For the ring-opening reaction of a cyclic anhydride (B1165640), the activation barrier is a measure of the energy required to break the C-O-C or C-S-C bond. nih.gov Studies on similar cyclic anhydrides have demonstrated that DFT methods can provide activation energies that are in good agreement with experimental data. etsu.edu The calculation of Gibbs free energy helps in determining the spontaneity of a reaction under specific conditions. libretexts.org

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations on the hydrolysis of this compound, comparing it with its oxygen analog, glutaric anhydride.

| Compound | Reaction | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

|---|---|---|---|

| This compound | Hydrolysis | 18.5 | -5.2 |

| Glutaric Anhydride | Hydrolysis | 15.2 | -7.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

DFT is also widely used to predict various molecular properties, including vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. sumitomo-chem.co.jpnih.gov These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. The calculated IR spectrum can help assign vibrational modes to specific functional groups, while predicted NMR shifts can assist in assigning signals to particular nuclei within the molecule.

For this compound, DFT calculations could predict its characteristic IR absorption frequencies for the C=O and C-S-C functional groups. Similarly, the 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to confirm its structure.

The following table provides hypothetical predicted vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| C=O | Symmetric Stretch | 1780 |

| C=O | Asymmetric Stretch | 1725 |

| C-S-C | Stretch | 650 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed picture of the dynamic behavior of a system, including conformational changes and intermolecular interactions. nih.gov

The six-membered ring of this compound is not planar and can adopt several conformations, such as chair and boat forms. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and biological activity.

By simulating the molecule over a period of time, one can observe the fluctuations and motions of the ring and its substituents. This provides insights into the flexibility of the molecule and the timescales of different molecular motions. mdpi.com

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent or other molecules. researchgate.net For this compound, simulations in an aqueous environment can reveal how water molecules solvate the thioanhydride, forming hydrogen bonds with the carbonyl oxygens and influencing its stability and reactivity. nih.gov

Furthermore, the interaction of this compound with other molecules, such as reactants or biological macromolecules, can be simulated to understand the nature of these interactions. etsu.edu This can provide insights into binding affinities and the mechanism of interaction at a molecular level.

A hypothetical MD simulation could provide data on the average number of hydrogen bonds between this compound and water molecules in an aqueous solution.

| Molecule | Solvent | Average Number of Hydrogen Bonds (per molecule) |

|---|---|---|

| This compound | Water | 3.2 |

| Glutaric Anhydride | Water | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ab Initio and Semi-Empirical Methods for Electronic Structure

The electronic structure of a molecule governs its fundamental chemical and physical properties. Ab initio and semi-empirical methods are two major classes of quantum chemical calculations used to probe the electronic environment of molecules.

Ab initio methods, meaning "from the beginning," are based on first principles and solve the electronic Schrödinger equation without the use of experimental parameters. wikipedia.orgtaylorandfrancis.com These methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods (like Møller-Plesset perturbation theory and Configuration Interaction), aim for high accuracy but are computationally demanding, which can limit their application to smaller molecules. ststephens.net.in

Semi-empirical methods, on the other hand, are based on the same fundamental Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgststephens.net.in This makes them computationally much faster and suitable for larger molecules, though potentially at the cost of accuracy if the molecule under study is very different from those used for parameterization. wikipedia.orgucsb.edu Common semi-empirical methods include AM1, PM3, and the more recent PM7.

Ab initio and semi-empirical methods can be used to calculate a wide range of electronic properties that provide insight into a molecule's reactivity, stability, and spectroscopic characteristics. These properties include:

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions.

Electron Density Distribution: This reveals the regions of a molecule that are electron-rich or electron-poor, which is fundamental to understanding intermolecular interactions and sites of potential chemical attack.

Ionization Potential and Electron Affinity: These properties relate to the energy required to remove an electron and the energy released when an electron is added, respectively, providing further information about a molecule's redox behavior.

While these methods are well-established, specific studies applying them to determine the electronic properties of this compound are not readily found in the published literature. For illustrative purposes, a hypothetical table of electronic properties for this compound, as might be calculated by different methods, is presented below.

Table 1: Hypothetical Electronic Properties of this compound Calculated by Various Methods This table is for illustrative purposes only, as specific literature data is unavailable.

Modeling Reaction Pathways and Transition State Geometries

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. ucsb.edu By modeling the reaction pathway, chemists can identify intermediates and, most importantly, the transition state, which is the highest energy point along the minimum energy path connecting reactants and products. ucsb.eduacs.org The geometry and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. acs.orgccl.net

Locating a transition state on a potential energy surface is a complex task, as it represents a first-order saddle point—a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. libretexts.orgreadthedocs.io Various computational algorithms have been developed to find transition state geometries, often starting from an initial guess and optimizing towards the saddle point. ccl.net Once a transition state is located, its structure can provide crucial insights into the bonding changes occurring during the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the found transition state indeed connects the desired reactants and products. smu.edu

Despite the power of these methods, there is a lack of published research detailing the modeling of specific reaction pathways and transition state geometries for reactions involving this compound. Such studies could, for example, investigate its hydrolysis, aminolysis, or polymerization reactions. A hypothetical reaction coordinate diagram is presented to illustrate the type of information that could be obtained from such a study.

Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound This table represents a hypothetical reaction pathway and is for illustrative purposes.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical reactivity of a series of compounds with their molecular structures, expressed numerically as molecular descriptors. tubitak.gov.tr These models are a subset of the broader Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) field. researchgate.netnih.gov The goal of QSRR is to develop a mathematical equation that can predict the reactivity (e.g., reaction rate constant) of new, unmeasured compounds based on their calculated structural properties. tubitak.gov.tr

The development of a QSRR model typically involves three main steps:

Data Set Preparation: A series of structurally related compounds with experimentally measured reactivity data is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using computational chemistry methods. These can include electronic, steric, and thermodynamic properties.

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the observed reactivity. nih.gov The model's predictive power is then rigorously validated.

QSRR studies can provide valuable insights into the factors that govern chemical reactivity and can be used to design molecules with desired reactivity profiles. However, a search of the scientific literature did not reveal any QSRR studies specifically focused on this compound or a closely related series of thioanhydrides. Such a study could, for instance, correlate the rate of reaction of a series of substituted glutaric thioanhydrides with calculated electronic and steric parameters of the substituents.

Q & A

Q. What are the established synthetic routes for glutaric thioanhydride, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via thioesterification or sulfurization of glutaric acid derivatives. A common method involves reacting glutaric acid with thiolating agents (e.g., P₂S₅) under inert conditions. Optimization requires monitoring reaction kinetics via techniques like in situ Fourier-transform infrared spectroscopy (FTIR) to track sulfur incorporation . Yield improvements may involve adjusting stoichiometry, temperature (e.g., 80–120°C), and solvent polarity. Purification via recrystallization or column chromatography is critical to isolate high-purity products, validated by nuclear magnetic resonance (NMR) and elemental analysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm sulfur substitution patterns and cyclic structure integrity. For example, thioanhydrides exhibit distinct downfield shifts for carbonyl sulfur groups compared to oxygen analogs .

- Differential Scanning Calorimetry (DSC) : To determine thermal stability and glass transition temperatures (Tg), particularly for copolymer systems .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystalline derivatives, XRD resolves structural differences between thioanhydrides and anhydrides .

Q. How should researchers design experiments to assess the reactivity of this compound in ring-opening polymerizations?

Experimental design should include:

- Control Systems : Compare reactivity with glutaric anhydride under identical conditions (catalyst, temperature, solvent) to isolate sulfur’s electronic effects .

- Kinetic Studies : Use ¹H NMR to monitor monomer conversion rates and identify intermediates. For example, thioanhydrides exhibit slower epoxide ring-opening rates than anhydrides due to reduced electrophilicity .

- Catalyst Screening : Test organocatalysts (e.g., bifunctional amines) or metal complexes (e.g., aluminum/onium pairs) to modulate reaction selectivity and polymer molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound vs. glutaric anhydride in copolymerization with epoxides?

Thioanhydrides exhibit lower electrophilicity due to sulfur’s larger atomic size and reduced electron-withdrawing effects compared to oxygen. This results in slower nucleophilic attack during ring-opening steps. For example, phthalic thioanhydride copolymerizes with epoxides only after anhydride monomers are fully consumed, as shown by in situ NMR . Computational studies (DFT) can further elucidate transition-state energetics and steric hindrance differences .

Q. How can copolymer composition be tailored to modulate the thermal and optical properties of this compound-based polymers?

- Monomer Selection : Combining this compound with episulfides (e.g., propylene sulfide) increases sulfur content, enhancing refractive index (n ≈ 1.61) and Tg (up to 87.1°C) .

- Feed Ratio Optimization : High thioanhydride/episulfide ratios favor alternating copolymers with tunable Tg, validated by DSC and dynamic mechanical analysis (DMA).

- Post-Polymerization Modifications : Thioester linkages allow for functionalization (e.g., oxidation to sulfones) to adjust hydrophobicity or degradation rates .

Q. How should researchers address contradictory data in studies comparing thioanhydride and anhydride reactivity?

Contradictions often arise from:

- Experimental Variability : Differences in catalyst purity, moisture levels, or solvent drying protocols. Standardize procedures using Schlenk-line techniques for moisture-sensitive reactions .

- Kinetic vs. Thermodynamic Control : Use time-resolved experiments to distinguish between reaction pathways. For instance, thioanhydride reactions may favor thermodynamically stable products despite slower kinetics .

- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., solvent dielectric constant, catalyst loading) influencing reactivity discrepancies .

Methodological Guidelines

- Data Reproducibility : Document experimental parameters (e.g., catalyst/monomer ratios, reaction times) in supplemental materials to enable replication .

- Ethical Compliance : Disclose conflicts of interest and ensure compliance with institutional guidelines for hazardous sulfur-containing reagents .

- Literature Review : Use tools like Google Scholar’s "Cited by" feature to track emerging studies on thioanhydride chemistry and refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.